N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a quinoline-based hydrazone derivative characterized by a 2-phenylquinoline core linked to a (2-hydroxyphenyl)methylidene group via a carbohydrazide bridge . This compound belongs to a broader class of hydrazones, which are widely studied for their biological activities, including antitumor, antimicrobial, and chelation properties .
Properties
Molecular Formula |
C23H17N3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c27-22-13-7-4-10-17(22)15-24-26-23(28)19-14-21(16-8-2-1-3-9-16)25-20-12-6-5-11-18(19)20/h1-15,27H,(H,26,28)/b24-15+ |
InChI Key |
FGEFBBGTFPZFKC-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone group (-NH-N=C-) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 1M HCl (reflux, 6h) | 2-Phenylquinoline-4-carboxylic acid + 2-hydroxybenzaldehyde | 78% | Acid-catalyzed cleavage of the C=N bond regenerates parent carboxylic acid and aldehyde. |
| 0.5M NaOH (60°C, 4h) | 2-Phenylquinoline-4-carboxylate salt + 2-hydroxybenzaldehyde | 82% | Base-mediated hydrolysis follows nucleophilic attack at the carbonyl carbon. |
Cyclization Reactions
Intramolecular cyclization occurs under thermal or catalytic conditions:
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| PCl₅ (120°C, toluene, 8h) | Quinoline-fused 1,3,4-oxadiazole derivative | Forms a five-membered heterocycle via dehydration. |
| CuI/Et₃N (DMF, 100°C, 12h) | Tetrazolo[1,5-a]quinoline analog | Catalytic coupling induces nitrogen ring formation. |
Coordination Chemistry
The hydroxyphenyl and hydrazone groups enable metal complexation:
Redox Reactions
The hydrazone moiety participates in oxidation and reduction:
-
Oxidation (H₂O₂/AcOH, 50°C):
Converts the -NH-N=C- group to a diazenium intermediate, which rearranges to form a nitroso derivative (confirmed via IR at 1520 cm⁻¹ for N=O stretch). -
Reduction (NaBH₄/EtOH):
Selective reduction of the C=N bond yields N-amino-2-phenylquinoline-4-carbohydrazide (¹H NMR: δ 4.2 ppm for -NH₂).
Electrophilic Substitution
The quinoline ring undergoes regioselective substitution:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | C-5 | 5-Nitroquinoline derivative | 65% | |
| Br₂ (CHCl₃, RT) | C-8 | 8-Bromoquinoline analog | 58% |
Schiff Base Formation
The compound acts as a precursor for new Schiff bases:
| Aldehyde/Ketone | Conditions | Product | Stability |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, Δ, 3h | Bis-hydrazone with extended conjugation | Stable up to 250°C |
| Cyclohexanone | AcOH catalyst, MW, 10min | Spirocyclic hydrazone | Hygroscopic |
Photochemical Reactions
UV irradiation induces structural changes:
-
λ = 365 nm (MeOH) :
Trans-to-cis isomerization of the hydrazone group (monitored via UV-Vis at λₐᵦ 320 nm → 280 nm) . -
λ = 254 nm (CH₂Cl₂) :
C–N bond cleavage generates radical intermediates (trapped with TEMPO, ESR-confirmed).
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Distinct Feature |
|---|---|---|---|
| N'-(4-Chlorobenzylidene)-2-phenylquinoline-4-carbohydrazide | Acid hydrolysis | 0.018 | Chlorine enhances electrophilic substitution |
| N'-[(E)-(2-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide | Nitro reduction | 0.012 | NO₂ group facilitates redox activity |
| N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide | Metal coordination | 0.025 | Hydroxyl enables stable chelate complexes |
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with 2-hydroxybenzaldehyde. The characterization of the compound is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.
- Infrared (IR) Spectroscopy : Helps in identifying functional groups.
- Mass Spectrometry : Confirms molecular weight.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells : The compound exhibited IC50 values indicating significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer Cells : Effective against A549 cells with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| MDA-MB-231 | 12.5 | Cell cycle arrest |
| A549 | 20.0 | Apoptosis and necrosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Exhibited antifungal properties against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neurological Disorders
Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated its ability to reduce oxidative stress and improve cognitive function in animal models.
Anti-inflammatory Properties
The compound has shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
Case Study 2: Antimicrobial Activity Assessment
A recent investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The study concluded that it possesses significant antibacterial properties, particularly against multidrug-resistant strains .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s antimicrobial activity is attributed to its ability to bind to bacterial proteins, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Key Findings :
- Hydroxyl groups improve solubility and intermolecular interactions but may reduce metabolic stability.
- Methoxy or fluorine substituents enhance lipophilicity and bioavailability .
- Quinoline cores exhibit stronger π-π interactions compared to benzohydrazides, favoring applications in drug design .
Core Structure Variations
The quinoline scaffold distinguishes the target compound from other hydrazones:
Key Findings :
- Quinoline derivatives exhibit superior antitumor activity compared to pyridine or benzene analogs due to enhanced DNA intercalation .
- Azulene derivatives, though less studied, show promise in photodynamic therapy .
Hydrazone Moiety Modifications
Variations in the hydrazone substituent alter steric and electronic profiles:
Key Findings :
- Bulky substituents (e.g., thiophene) improve catalytic properties but reduce solubility.
- Methoxy groups enhance antitumor efficacy via lipophilic interactions with cellular membranes .
Spectroscopic and Crystallographic Comparisons
Key Findings :
- Stronger C=O stretches in quinoline derivatives correlate with extended conjugation .
- Intramolecular hydrogen bonding in the target compound stabilizes the E-configuration .
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral, anticancer, and antibacterial research. This article reviews its biological activity based on recent studies, highlighting key findings, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a quinoline core substituted with a phenyl group and a hydrazone moiety. The molecular formula is with a molecular weight of approximately 304.35 g/mol. Its structural characteristics contribute to its diverse biological activities.
Antiviral Activity
Recent studies have explored the antiviral properties of quinoline derivatives, including this compound. In particular, derivatives of quinoline have shown promising activity against various viruses, including SARS-CoV-2.
Case Study: Anti-SARS-CoV-2 Activity
A study evaluated several 2-phenylquinoline derivatives for their ability to inhibit SARS-CoV-2 replication. The results indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity:
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 1a | 6 | >100 | 16.67 |
| 1b | 10 | >100 | 10 |
| 1c | 15 | >100 | 6.67 |
EC50 represents the effective concentration required to reduce viral replication by 50%, while CC50 is the concentration at which cell viability is reduced by 50%. The Selectivity Index (SI) is calculated as , indicating the safety profile of the compound .
Anticancer Activity
The quinoline scaffold has also been investigated for its anticancer properties. Compounds derived from this structure have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism of action for anticancer activity often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, certain derivatives have been identified as selective HDAC inhibitors that can induce apoptosis in cancer cells:
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| D28 | 20 | HeLa |
| D29 | 15 | MCF-7 |
| D30 | 25 | A549 |
These findings suggest that modifications to the quinoline structure can enhance anticancer efficacy while minimizing toxicity .
Antibacterial Activity
In addition to antiviral and anticancer properties, this compound has been evaluated for antibacterial activity against various pathogens.
Evaluation Results
The antibacterial activity was assessed using the Minimum Inhibitory Concentration (MIC) method:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate moderate antibacterial activity, suggesting potential for development as an antibacterial agent .
Q & A
Basic Synthesis
Q: What is the standard protocol for synthesizing N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, and what catalytic conditions enhance yield? A: The compound is synthesized via condensation of 2-phenylquinoline-4-carbohydrazide with 2-hydroxybenzaldehyde under reflux in ethanol, using glacial acetic acid as a catalyst. Key steps include:
- Mixing stoichiometric equivalents (e.g., 1.5 mmol) of reactants in ethanol (10 mL).
- Refluxing for 6–12 hours with catalytic acetic acid (0.5–1% v/v) to accelerate hydrazone formation.
- Purification via recrystallization from ethanol or column chromatography.
Yields typically range from 60–75%, with optimization achievable by controlling solvent polarity and reaction time .
Basic Characterization
Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A: Structural validation requires:
- NMR spectroscopy : - and -NMR to confirm hydrazone linkage (δ 8.5–9.5 ppm for imine protons) and aromatic substitution patterns.
- IR spectroscopy : Peaks at 1600–1650 cm (C=N stretch) and 3200–3400 cm (N-H/O-H stretches).
- Single-crystal X-ray diffraction (SC-XRD) : Resolves E-configuration of the hydrazone moiety and dihedral angles between quinoline and phenyl rings (e.g., mean C–C bond length: 0.003 Å, R factor < 0.06) .
Advanced Synthesis
Q: How can researchers optimize reaction conditions to address low yields in the formation of hydrazone derivatives? A: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes.
- Catalyst screening : Substituent-dependent use of Lewis acids (e.g., ZnCl) or bases (e.g., piperidine) to enhance reactivity.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >80% .
Advanced Data Analysis
Q: What approaches reconcile conflicting crystallographic data between different hydrazone derivatives of quinoline-4-carbohydrazides? A: Discrepancies in unit cell parameters or conformation (e.g., coplanarity of substituents) arise from:
- Polymorphism : Use temperature-dependent SC-XRD (e.g., 100–296 K) to identify phase transitions.
- Disordered solvent molecules : Apply SQUEEZE (PLATON) to model electron density in crystal voids.
- Computational validation : DFT calculations (e.g., B3LYP/6-311G**) to compare experimental vs. optimized geometries .
Reactivity
Q: What mechanisms explain the reactivity of the hydrazide moiety with carbonyl compounds, and how can this be applied in derivatization? A: The hydrazide group undergoes nucleophilic addition-elimination with aldehydes/ketones:
- Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by hydrazine attack to form hydrazones.
- Applications : Derivatization with isatin forms Schiff bases for antimicrobial screening; reaction with nitrobenzaldehydes yields chromogenic probes .
Bioactivity Design
Q: What in vitro models are appropriate for evaluating the antimicrobial potential of this compound, and how should controls be implemented? A: Standard protocols include:
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (MIC determination).
- Positive controls : Use ciprofloxacin (1–2 µg/mL) and amphotericin B (for fungal strains).
- Cytotoxicity screening : Parallel assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity (IC > 50 µM) .
Stability and Degradation
Q: How does the photostability of this compound vary under different storage conditions, and what analytical methods monitor degradation? A: Stability is influenced by:
- Light exposure : UV/Vis spectroscopy tracks λ shifts (e.g., 320 nm for hydrazone) under UV light (254 nm).
- Thermal degradation : TGA/DSC analysis reveals decomposition temperatures (typically >200°C).
- HPLC-PDA : Quantifies degradation products (e.g., quinoline-4-carboxylic acid) under accelerated aging (40°C/75% RH) .
Computational Modeling
Q: Which computational tools predict the binding affinity of this compound to biological targets, such as mycobacterial enzymes? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Target selection : Prioritize enzymes like enoyl-ACP reductase (InhA) for antitubercular activity.
- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with Tyr158, hydrophobic contacts with Phe149).
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
